Cas no 1221342-87-5 (Methyl 3-(octylamino)butanoate)

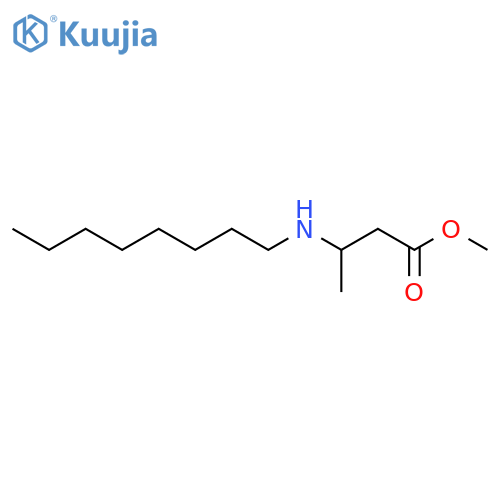

1221342-87-5 structure

商品名:Methyl 3-(octylamino)butanoate

CAS番号:1221342-87-5

MF:C13H27NO2

メガワット:229.358984231949

MDL:MFCD14707511

CID:4688740

Methyl 3-(octylamino)butanoate 化学的及び物理的性質

名前と識別子

-

- methyl 3-(octylamino)butanoate

- Methyl 3-(octylamino)butanoate

-

- MDL: MFCD14707511

- インチ: 1S/C13H27NO2/c1-4-5-6-7-8-9-10-14-12(2)11-13(15)16-3/h12,14H,4-11H2,1-3H3

- InChIKey: IDZPZGMOEWHPRR-UHFFFAOYSA-N

- ほほえんだ: O(C)C(CC(C)NCCCCCCCC)=O

計算された属性

- せいみつぶんしりょう: 229.204

- どういたいしつりょう: 229.204

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 11

- 複雑さ: 171

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3

Methyl 3-(octylamino)butanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB420546-25 g |

Methyl 3-(octylamino)butanoate |

1221342-87-5 | 25g |

€1361.60 | 2023-04-24 | ||

| abcr | AB420546-1 g |

Methyl 3-(octylamino)butanoate |

1221342-87-5 | 1g |

€467.00 | 2023-04-24 | ||

| abcr | AB420546-5 g |

Methyl 3-(octylamino)butanoate |

1221342-87-5 | 5g |

€722.60 | 2023-04-24 | ||

| Chemenu | CM555739-10g |

Methyl 3-(octylamino)butanoate |

1221342-87-5 | 95%+ | 10g |

$1151 | 2023-02-03 | |

| abcr | AB420546-10g |

Methyl 3-(octylamino)butanoate; . |

1221342-87-5 | 10g |

€935.60 | 2025-02-15 | ||

| A2B Chem LLC | AJ24217-100g |

methyl 3-(octylamino)butanoate |

1221342-87-5 | 95+% | 100g |

$4374.00 | 2024-04-20 | |

| A2B Chem LLC | AJ24217-1g |

methyl 3-(octylamino)butanoate |

1221342-87-5 | 95+% | 1g |

$830.00 | 2024-04-20 | |

| A2B Chem LLC | AJ24217-25g |

methyl 3-(octylamino)butanoate |

1221342-87-5 | 95+% | 25g |

$2248.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1195559-10g |

Methyl 3-(octylamino)butanoate |

1221342-87-5 | 98% | 10g |

¥11220.00 | 2024-08-09 | |

| abcr | AB420546-25g |

Methyl 3-(octylamino)butanoate; . |

1221342-87-5 | 25g |

€1361.60 | 2025-02-15 |

Methyl 3-(octylamino)butanoate 関連文献

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

1221342-87-5 (Methyl 3-(octylamino)butanoate) 関連製品

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1221342-87-5)Methyl 3-(octylamino)butanoate

清らかである:99%/99%/99%/99%

はかる:1g/5g/10g/25g

価格 ($):277.0/428.0/554.0/807.0